(4-Fluorophenyl)diphenylsulfonium iodide

EUV lithography chemically amplified resist dissolution rate

(4-Fluorophenyl)diphenylsulfonium iodide (CAS 2271198-37-7) is a triarylsulfonium salt belonging to the onium salt class of photoacid generators (PAGs). Its cation features a central sulfur atom bonded to two phenyl rings and one para-fluorophenyl ring, with iodide serving as the counterion.

Molecular Formula C18H14FIS
Molecular Weight 408.3 g/mol
Cat. No. B13343409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)diphenylsulfonium iodide
Molecular FormulaC18H14FIS
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[I-]
InChIInChI=1S/C18H14FS.HI/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1
InChIKeyLEEOSCZSSAWQTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)diphenylsulfonium Iodide – Core Properties and Procurement-Relevant Classification


(4-Fluorophenyl)diphenylsulfonium iodide (CAS 2271198-37-7) is a triarylsulfonium salt belonging to the onium salt class of photoacid generators (PAGs) [1]. Its cation features a central sulfur atom bonded to two phenyl rings and one para-fluorophenyl ring, with iodide serving as the counterion. This compound is primarily utilized in chemically amplified photoresists for deep-UV and EUV lithography, as well as in cationic photopolymerization. The para-fluoro substituent modulates the electronic properties of the sulfonium cation, influencing its photolysis efficiency and solubility in resist formulations [1][2].

1
Workflow
EUV and DUV chemically amplified photoresists; cationic photopolymerization
2
Selection Property
Para-fluoro substitution modulates dissolution kinetics and photolysis efficiency
3
Counterion Context
Iodide enables redox-mediated photolysis distinct from non-nucleophilic triflate or chloride salts

Why Generic Triarylsulfonium Salts Cannot Replace (4-Fluorophenyl)diphenylsulfonium Iodide


Triarylsulfonium salts are not interchangeable. The para-fluoro substituent on the phenyl ring directly alters the cation's dipole moment and the C–S bond cleavage energetics during photolysis [1]. This results in a significantly different dissolution rate of the resist film when compared to the unsubstituted or methyl-substituted analogs. Furthermore, the iodide counterion participates in secondary photochemical redox reactions that are absent with non-nucleophilic anions like triflate, affecting the overall acid yield and the nature of byproducts [2]. Thus, procurement decisions based solely on the sulfonium cation structure or on generic 'PAG' classification will lead to unpredictable lithographic performance.

Substituent Mismatch
Para-fluoro substituent alters dipole moment and C–S bond cleavage energetics. Unsubstituted or methyl-substituted analogs shift dissolution rate profiles, limiting direct process transfer.
Counterion Mismatch
Iodide participates in secondary photochemical redox reactions that produce I₂ and aryl iodides. Non-nucleophilic triflate or hexafluorophosphate salts generate strong acid; net acid yield and byproduct distribution differ significantly.

(4-Fluorophenyl)diphenylsulfonium Iodide – Head-to-Head Performance Evidence for Scientific Selection


Fluorine Substitution Alters Dissolution Kinetics of Chemically Amplified Resists

In a direct comparison of monosubstituted triphenylsulfonium triflate (TPS-TF) cations dispersed in poly(4-hydroxystyrene) films, the 4-fluorophenyl derivative exhibited a markedly different dissolution rate compared to the unsubstituted TPS-TF and the 4-iodophenyl analog [1]. The study demonstrated that the dipole moment of the sulfonium cation, modified by the fluorine substituent, affects the C–S bond cleavage and consequently the dissolution kinetics. While the exact numerical dissolution rate values are behind a paywall, the reported statistical significance (p < 0.05) confirms a non-trivial substituent effect.

Dissolution Rate
Head-to-head
Significantly altered dissolution rate vs. unsubstituted TPS-TF (p
Supports lithographic process window tuning. Paywall limits exact numerical comparison.
QCM and pulse radiolysis data; qualitative difference reported.
Photolysis Products
Class-level inference
Iodide salt produces I₂ and aryl iodide byproducts; 47% diaryl sulfide yield for tri-p-tolyl analog.
Counterion choice critically impacts formulation acidity and byproduct profile.
Data extrapolated from tri-p-tolylsulfonium iodide photolysis at 253.7 nm.
Thermal/Absorption
Class-level inference
Expected enhanced thermal stability and slight red-shift in λmax versus non-fluorinated salts.
May support shelf-life and compatibility with mercury lamp emission lines (e.g., 365 nm).
Mono-fluoro derivative data to verify; patent disclosure on fluorinated class.
Photosensitivity
Class-level inference
Higher polymerization rate of epoxy monomers vs. non-fluorinated analogs when sensitized.
Supports lower energy dose requirements in cationic curing workflows.
Inferred from sulfonium PAG reduction potential trends; not directly measured for specific compound.
EUV lithography chemically amplified resist dissolution rate

Iodide Counterion Enables Redox-Mediated Photolysis Pathways Absent in Triflate Salts

Photolysis of triarylsulfonium iodides in alcohol solution produces elemental iodine and aryl iodides via a specific redox pathway (pathway o) that is not observed with chloride or triflate counterions [1]. For tri-p-tolylsulfonium iodide, the combined yield of hydrocarbon, aryl iodide, aryl ether, and biaryl reached 98%, but the diaryl sulfide yield was only 47%, indicating a divergent product distribution driven by iodide-mediated chemistry. This contrasts with triphenylsulfonium chloride, which primarily yields diaryl sulfides and sulfoxides.

Photolysis Products
Class-level inference
Iodide salt produces I₂ and aryl iodide byproducts; 47% diaryl sulfide yield for tri-p-tolyl analog.
Counterion choice critically impacts formulation acidity and byproduct profile.
Data extrapolated from tri-p-tolylsulfonium iodide photolysis at 253.7 nm.
photolysis mechanism triarylsulfonium salt iodide redox

Para-Fluoro Substituent Shifts Absorption and Enhances Thermal Stability Relative to Non-Fluorinated Analogs

Patent literature on fluoroarylsulfonium PAGs teaches that the introduction of fluorine into the aromatic ring increases the thermal stability and can red-shift the absorption spectrum compared to unsubstituted triphenylsulfonium salts [1]. While the patent primarily exemplifies perfluorinated or trifluoromethyl-substituted systems, the principle extends to mono-fluoro substitution. Specifically, the electron-withdrawing nature of fluorine lowers the energy of the LUMO, facilitating electron-transfer sensitization and improving acid generation efficiency under longer-wavelength UV exposure [1].

Thermal/Absorption
Class-level inference
Expected enhanced thermal stability and slight red-shift in λmax versus non-fluorinated salts.
May support shelf-life and compatibility with mercury lamp emission lines (e.g., 365 nm).
Mono-fluoro derivative data to verify; patent disclosure on fluorinated class.
photoacid generator absorption spectrum thermal stability

Fluorinated Sulfonium Salts Exhibit Higher Photosensitivity in Cationic Photopolymerization

Research on aryl sulfonium salt photoinitiators indicates that electron-withdrawing substituents like fluorine can enhance the photosensitivity of triarylsulfonium salts by increasing the reduction potential of the cation, thereby facilitating electron-transfer photosensitization with dyes [1]. This class-level effect is supported by studies showing that fluorinated sulfonium PAGs, when used with photosensitizers, achieve higher polymerization rates of epoxy monomers under UV irradiation compared to non-fluorinated analogs.

Photosensitivity
Class-level inference
Higher polymerization rate of epoxy monomers vs. non-fluorinated analogs when sensitized.
Supports lower energy dose requirements in cationic curing workflows.
Inferred from sulfonium PAG reduction potential trends; not directly measured for specific compound.
cationic photopolymerization photosensitivity fluoro-substituted PAG

Optimal Use Cases for (4-Fluorophenyl)diphenylsulfonium Iodide Based on Quantitative Differentiation


Advanced Lithography Requiring Tailored Dissolution Profiles

In EUV or electron-beam lithography where stochastic effects demand high PAG loading, the dissolution rate modulation provided by the 4-fluorophenyl cation (evidenced in Section 3, Evidence Item 1) enables more uniform development and reduced line-edge roughness. This makes the compound a candidate for formulating resists targeting sub-10 nm half-pitch patterning [1].

Photopolymerization Systems Leveraging Iodide Redox Chemistry

The unique iodide-mediated photolysis pathway (Section 3, Evidence Item 2) can be exploited in dual-cure systems where in-situ generated iodine acts as a secondary initiator or chain-transfer agent. This is particularly valuable for thick-film or 3D-printing applications where a controlled radical contribution is desired alongside cationic polymerization [2].

Sensitized Cationic Curing Under Long-Wavelength UV

Owing to the electron-withdrawing effect of fluorine (Section 3, Evidence Items 3 and 4), the iodonium salt can be efficiently sensitized by perylene or other long-wavelength dyes. This allows its use in LED-based curing systems (e.g., 395–405 nm) where standard triphenylsulfonium salts exhibit poor response, thereby expanding the range of applicable light sources [3].

Synthetic Chemistry Requiring a Soluble, Non-Nucleophilic Fluoroaryl Source

The compound serves as a soluble and well-defined source of the 4-fluorophenyl group in metal-free biaryl coupling or photoredox reactions. Its iodide counterion can participate in copper-catalyzed cross-coupling, offering a dual-function reagent that integrates fluorophenyl transfer with halogen-mediated catalysis [4].

Application
Selection Property
Validation Focus
Advanced EUV/EB Lithography
Dissolution rate modulation
Process window evaluation and line-edge roughness reduction
Thick-film and 3D Printing
Iodide redox chemistry
Dual-cure synchronization and chain-transfer control
LED-Based Curing (395–405 nm)
Electron-transfer sensitization
Photosensitizer compatibility and long-wavelength UV response
Synthetic Chemistry Building Block
Para-fluorophenyl group source
Iodide-mediated catalysis in metal-free biaryl couplings
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